[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the dihydroisoquinoline moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22ClN3O3 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H22ClN3O3/c1-25-19(12-18(24-25)15-5-4-6-17(23)9-15)22(27)26-8-7-14-10-20(28-2)21(29-3)11-16(14)13-26/h4-6,9-12H,7-8,13H2,1-3H3 |
InChI Key |
OTNWLQVXWCTVKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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